Makaluvic acid A

Description

Contextualization within Pyrroloiminoquinone Alkaloids

Makaluvic acid A is classified as a pyrroloiminoquinone alkaloid evitachem.comru.ac.za. Pyrroloiminoquinones are a group of cytotoxic alkaloids predominantly isolated from marine sponges nih.govencyclopedia.pub. These compounds are characterized by a tricyclic pyrrolo[4,3,2-de]quinoline core structure nih.govencyclopedia.pub. This structural motif is central to the makaluvamines, discorhabdins, and tsitsikammamines, all of which are members of the pyrroloiminoquinone family nih.govencyclopedia.pub. This compound, while related, possesses a bicyclic structure, considered a ring-opened analogue of the tricyclic pyrrolo[4,3,2-de]quinoline nucleus found in many other pyrroloiminoquinones acs.org. This structural variation contributes to its specific chemical and biological profile.

Pyrroloiminoquinones exhibit a broad spectrum of biological activities, including anticancer, antiplasmodial, antimicrobial, antifungal, and antiviral properties, as well as the inhibition of various cellular enzymes nih.gov. Their prevalence in marine sponges, particularly within the family Latrunculiidae and Acarnidae, highlights the ecological and chemical significance of these organisms as producers of bioactive metabolites evitachem.comencyclopedia.pubsemanticscholar.org.

Historical Overview of Discovery and Initial Isolation

This compound was first isolated from the marine sponge Zyzzya fuliginosa evitachem.comnih.govacs.org. This sponge was collected near the Makaluva Islands in Fiji, which likely contributed to the naming of the compound evitachem.com. The initial isolation of this compound, along with its isomer makaluvic acid B, was reported in 1996 nih.govacs.org. The study involved the isolation of these novel substituted pyrrolecarboxylic acids from a specimen of Zyzzya fuliginosus collected in Chuuk Atoll, Federated States of Micronesia nih.govacs.org.

The isolation process typically involves solvent extraction of the sponge material, followed by various chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify the individual compounds evitachem.com. The structural elucidation of this compound was achieved using standard spectroscopic techniques, including HRFABMS, IR, and NMR spectroscopy acs.org. These analyses confirmed its molecular formula and revealed the presence of characteristic functional groups, such as carboxylic acid and amide functionalities acs.org.

Significance as a Lead Compound in Academic Research

This compound holds significance in academic research primarily due to its unique chemical structure and its classification within the biologically active pyrroloiminoquinone family evitachem.com. Its distinct bicyclic framework, as a ring-opened pyrroloquinoline, makes it an interesting subject for synthetic chemists aiming to explore new synthetic routes to this class of compounds acs.org.

While some related pyrroloiminoquinones like makaluvamines have shown significant cytotoxicity against various cancer cell lines, initial studies indicated that this compound itself did not exhibit cytotoxicity against murine leukemia P388 cells acs.orgmdpi.com. However, its presence alongside other bioactive makaluvamines and its structural relationship to the pyrroloiminoquinone core have positioned it as a compound of interest for understanding the structure-activity relationships within this class of marine natural products acs.orgmdpi.com. Research continues to investigate the potential biological activities of this compound and its derivatives, exploring its interactions with cellular components and its potential as a lead compound for the development of new therapeutic agents evitachem.com. The study of this compound contributes to the broader understanding of the chemical diversity and pharmacological potential of marine sponge-derived alkaloids mdpi.com.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | chemspider.com |

| Molecular Weight | 194.19 g/mol | chemspider.com |

| Appearance | Typically a yellowish solid | evitachem.com |

| Solubility | Soluble in organic solvents (e.g., MeOH) | evitachem.com |

Table 2: Source Organism and Location of Initial Isolation

| Organism | Location | Reference |

| Zyzzya fuliginosa | Chuuk Atoll, Federated States of Micronesia | nih.govacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

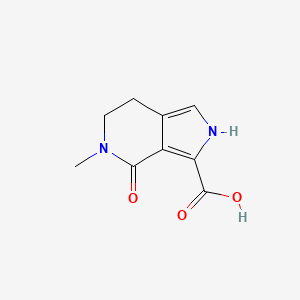

IUPAC Name |

5-methyl-4-oxo-6,7-dihydro-2H-pyrrolo[3,4-c]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c1-11-3-2-5-4-10-7(9(13)14)6(5)8(11)12/h4,10H,2-3H2,1H3,(H,13,14) |

InChI Key |

PTBJVLGXDFOMFM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CNC(=C2C1=O)C(=O)O |

Synonyms |

makaluvic acid A |

Origin of Product |

United States |

Natural Occurrence and Biogeography of Makaluvic Acid a

Primary Marine Biological Sources Makaluvic acid A has been isolated from several marine sponge species, predominantly within the order Poecilosclerida. These sponges are known producers of pyrroloiminoquinone-type alkaloids.semanticscholar.orgmdpi.com

Other Latrunculid Sponge Species Beyond the genera Zyzzya and Strongylodesma, this compound has been found in other sponge species belonging to the family Latrunculiidae.semanticscholar.orgevitachem.commdpi.comsajs.co.zaFor instance, it has been reported from Cyclacanthia bellae (formerly Latrunculia bellae) collected in South Africa.semanticscholar.orgmdpi.comsajs.co.zaresearchgate.netThe presence of this compound across different latrunculid genera highlights the significance of this compound within this sponge family.

Here is a table summarizing some primary marine biological sources of this compound:

| Genus | Species | Geographic Location |

| Zyzzya | Zyzzya fuliginosa | Fiji (Makaluva Islands), Micronesia (Chuuk Atoll), Vanuatu Islands, Papua New Guinea |

| Strongylodesma | Strongylodesma aliwaliensis | South Africa |

| Cyclacanthia | Cyclacanthia bellae | South Africa |

Microbial Involvement in Natural Product Bioproduction The biosynthesis of many marine natural products, including those found in sponges, is increasingly understood to involve microbial symbionts.sajs.co.zaresearchgate.netThe complex chemical structures of some sponge metabolites suggest that the sponge host alone may not possess the necessary biosynthetic machinery, pointing towards a potential role for associated microorganisms.sajs.co.zaresearchgate.net

Role of Microbial Endosymbionts in Marine Sponges Recent research indicates that the production of natural products in some sponge species may occur within microbial endosymbionts that inhabit the sponge tissue.sajs.co.zaresearchgate.netThese microbial communities, which can be highly conserved in certain sponge lineages, are considered critical members of the sponge holobiont.researchgate.netWhile the direct microbial biosynthesis of this compound has not been explicitly detailed in the provided search results, the broader understanding of microbial involvement in the production of pyrroloiminoquinones and other sponge-derived metabolites suggests a potential role for endosymbionts in the biosynthesis of this compound within its sponge hosts.encyclopedia.pubnih.govsajs.co.zaresearchgate.netresearchgate.netThe wide phylogenetic distribution of pyrroloiminoquinone producers, including bacteria, further supports the hypothesis of microbial involvement in their biosynthesis within marine invertebrates.encyclopedia.pubnih.gov

This compound is a significant chemical compound within the class of pyrroloiminoquinones, primarily recognized for its isolation from marine organisms. This article focuses exclusively on the natural occurrence and biogeography of this compound and the evidence supporting a putatively microbial origin for pyrroloiminoquinones.

This compound is a natural product predominantly found in marine sponges, particularly those belonging to the genus Zyzzya and the family Latrunculiidae. encyclopedia.pubevitachem.commdpi.com It was initially isolated from the sponge Zyzzya fuliginosa, collected near the Makaluva Islands in Fiji. evitachem.comnih.govresearchgate.net This sponge species, Zyzzya fuliginosa, is found in warm-water environments across the Pacific and Indo-Pacific regions. evitachem.com

Beyond its initial discovery in Fijian Zyzzya fuliginosa, this compound has been identified in other Zyzzya specimens from various locations, including Micronesia and Indonesia. nih.govmdpi.com It has also been reported in other latrunculid sponge species, such as Strongylodesma aliwaliensis, found off the east coast of South Africa. researchgate.netacs.orgscielo.org.za The presence of this compound in different sponge genera and geographical locations suggests a broader distribution among marine organisms, particularly within the Latrunculiidae family and related groups. evitachem.commdpi.com

The isolation of this compound from different species and regions highlights the biogeographical spread of the organisms that produce this compound. The Latrunculiidae family, known reservoirs of pyrroloiminoquinone-type alkaloids, are found in diverse marine environments, contributing to the varied locations where this compound and related compounds are discovered. mdpi.comsemanticscholar.org

Evidence for putatively Microbial Origin of Pyrroloiminoquinones

The biosynthetic origin of pyrroloiminoquinones, including this compound, has been a subject of ongoing investigation and debate. While these compounds are isolated from marine invertebrates like sponges and ascidians, evidence suggests a potential involvement of microbial symbionts in their production. encyclopedia.pubresearchgate.netsemanticscholar.orgmdpi.comresearchgate.netnih.gov

Several lines of evidence support the hypothesis of a microbial origin for pyrroloiminoquinones:

Occurrence in Unrelated Organisms: Pyrroloiminoquinone-related compounds have been isolated from organisms other than marine sponges and ascidians, including marine hydroids (Macrorynchia philippina), terrestrial microbes (myxomycetes like Didymium iridis and Didymium bahiense), and marine soil-derived bacteria (Streptomyces sp.). encyclopedia.pubresearchgate.netsemanticscholar.orgresearchgate.netnih.gov The production of similar compounds across such phylogenetically diverse organisms suggests that the biosynthetic machinery might reside in associated microorganisms rather than solely in the host invertebrate. encyclopedia.pubnih.gov Simple makaluvamines have been purified from cultured myxomycetes, further supporting a potential microbial source. researchgate.net

Biosynthetic Pathway Studies: Research into the biosynthesis of related pyrroloquinoline alkaloids, such as lymphostins and ammosamides produced by Streptomyces species, has identified ribosomal peptide synthesis followed by post-translational modifications as a key pathway. mdpi.comnih.govmdpi.comnih.gov Studies on the biosynthetic gene clusters (BGCs) for ammosamides have shown that the process begins with the attachment of tryptophan to a scaffold peptide, followed by oxidation and incorporation of amino groups derived from other amino acids like glycine (B1666218), asparagine, and leucine, introduced in a tRNA-dependent manner. nih.govacs.orgbiorxiv.org While the exact pathway for the pyrroloiminoquinone core in sponges is still being elucidated, the discovery of similar RiPP (ribosomally synthesized and post-translationally modified peptides) gene clusters in bacteria that produce related structures lends support to a microbial origin for the core structure. mdpi.comnih.govmdpi.com

Presence of Bacterial Symbionts: The conservation of dominant bacterial symbionts in the microbiomes of multiple pyrroloiminoquinone-producing sponge species has been observed. researchgate.netmdpi.com For instance, the close phylogenetic relationship of Spirochaetae associated with Tsitsikamma and Cyclacanthia sponges suggests a specialized function within these bacterial communities, potentially related to pyrroloiminoquinone production. researchgate.net

Despite these compelling indicators, the debate on the biosynthetic origin is ongoing. Some studies, involving antibiotic treatment of sponge tissue slices, have suggested that discorhabdins, a class of pyrroloiminoquinones, might be produced by the sponge cells themselves. mdpi.comnih.gov However, the widespread distribution of pyrroloiminoquinones and related compounds in various hosts and microbes leads to the prevailing hypothesis that the fundamental pyrroloiminoquinone core might be microbially produced, with the host organism potentially performing further modifications to yield the diverse array of observed compounds like discorhabdins and tsitsikammamines. mdpi.comnih.gov

The following table summarizes some of the organisms from which pyrroloiminoquinones or related compounds have been isolated, providing context for the discussion on microbial involvement.

| Organism Type | Examples of Producing Organisms | Related Compounds Isolated (Examples) |

| Marine Sponges | Zyzzya fuliginosa, Strongylodesma aliwaliensis, Latrunculiidae family members (Latrunculia, Tsitsikamma, Cyclacanthia) | Makaluvic acids, Makaluvamines, Discorhabdins, Tsitsikammamines, Damirones |

| Terrestrial Myxomycetes | Didymium iridis, Didymium bahiense | Simple Makaluvamines |

| Marine Bacteria | Streptomyces sp. | Ammosamides, Lymphostin |

| Marine Hydroids | Macrorynchia philippina | Macrophilones |

| Terrestrial Fungi | Mycena genus | Mycenarubins, Mycenaflavins, Haematopodins, Sanguinones, Pelianthinarubins |

This table illustrates the diverse phylogenetic sources of pyrroloiminoquinone-related structures, strengthening the argument for a potential microbial origin or involvement in their biosynthesis.

Chemical Synthesis and Analog Development of Makaluvic Acid a

Synthetic Strategies for the Pyrroloiminoquinone Core

The pyrrolo[4,3,2-de]quinoline core is the key structural feature of the makaluvamines and related compounds. nih.gov Synthetic approaches have often centered on the efficient construction of this tricyclic system.

The total synthesis of makaluvic acid A and its congeners, such as makaluvamines, has been achieved through various routes. A common strategy involves the preparation of a versatile pyrroloiminoquinone intermediate that can be later converted to different members of the makaluvamine family. nih.govresearchgate.net

One efficient approach utilizes a Larock indole (B1671886) synthesis to construct a key pyrroloiminoquinone intermediate. nih.govresearchgate.net This strategy has proven to be scalable and concise. nih.govresearchgate.net The general retrosynthetic analysis envisions accessing the tricyclic pyrroloiminoquinone skeleton from an azide (B81097) precursor through a Staudinger reduction, which leads to a transient primary amine that undergoes spontaneous cyclodehydration. nih.gov

Historically, synthetic approaches to pyrroloiminoquinones often proceeded through the aminolysis of a corresponding vinylogous imidate. nih.govresearchgate.net This imidate was typically accessed from a tryptamine (B22526) or tryptophol (B1683683) derivative by oxidation to an indoloquinone, followed by cyclodehydration to form the C-ring. researchgate.net However, these methods could be lengthy and not always amenable to creating a diversity of analogs. researchgate.net More recent strategies have focused on streamlined routes to the pyrroloiminoquinone core, enabling the synthesis of numerous natural products and their analogs in fewer steps. researchgate.net For instance, a five-step synthesis of a key methoxy-pyrroloiminoquinone intermediate has been developed, featuring a Larock indole synthesis as the pivotal operation. researchgate.net

A notable total synthesis of makaluvamines A and K was developed, highlighting an efficient and scalable route to an advanced pyrroloiminoquinone intermediate. nih.govresearchgate.net This approach avoids some of the lengthy steps required in previous syntheses to install the correct alkyl chain and oxidation pattern. nih.gov

| Key Intermediate | Synthetic Strategy | Key Reactions | Reference |

| Methoxy-pyrroloiminoquinone | Streamlined route | Larock indole synthesis | researchgate.net |

| Versatile pyrroloiminoquinone | Scalable and concise approach | Larock indole synthesis, Staudinger reduction, cyclodehydration | nih.govresearchgate.net |

| Vinylogous imidate | Traditional approach | Oxidation of tryptamine/tryptophol, cyclodehydration, aminolysis | nih.gov |

In the context of makaluvamine synthesis, the fusion of the pyrrole (B145914) ring onto the quinolinequinone scaffold is a key transformation. This is often achieved through cyclization reactions of appropriately substituted indole precursors. nih.gov The formation of the indoloquinone imine moiety is a crucial step in the synthesis of related complex alkaloids like the discorhabdins, which share the pyrroloiminoquinone core. mdpi.com Strategies for these more complex systems have involved oxidative coupling of an indoloquinone imine as a final step to create the highly fused ring structures. mdpi.com

Development of Synthetic Methodologies for Pyrrole Derivatives

The pyrrole moiety is a fundamental component of this compound. nih.govacs.org The development of efficient methods for synthesizing substituted pyrroles is therefore relevant to the synthesis of this compound and its analogs.

The Knorr pyrrole synthesis is a widely used chemical reaction for the synthesis of substituted pyrroles. wikipedia.org This reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org Due to the propensity of α-aminoketones to self-condense, they are typically prepared in situ from the corresponding oxime. wikipedia.org

The Paal-Knorr pyrrole synthesis is another fundamental method that involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia (B1221849) to yield a pyrrole. organic-chemistry.org This reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org The Paal-Knorr synthesis is valued for its simplicity and efficiency, though traditional methods can require harsh reaction conditions. rgmcet.edu.in Numerous modifications have been developed using various acid catalysts to improve the process. rgmcet.edu.in

| Reaction Name | Reactants | Key Features |

| Knorr Pyrrole Synthesis | α-amino-ketone and a β-ketoester (or similar compound) | α-aminoketone is generated in situ. wikipedia.org |

| Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl compound and a primary amine or ammonia | Can be catalyzed by acid. organic-chemistry.orgrgmcet.edu.in |

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, often referred to as "green chemistry." researchgate.net For pyrrole synthesis, this has included the use of greener solvents and catalysts. researchgate.net For instance, the Paal-Knorr condensation has been successfully carried out at room temperature under solvent- and catalyst-free conditions. researchgate.net

Ethanol has been explored as a green solvent for the synthesis of pyrroles. researchgate.net One approach involves the use of a non-noble metal-based catalyst for the one-pot synthesis of N-substituted pyrroles via the reductive coupling of a nitro-compound with a 1,4-dicarbonyl compound. researchgate.net Microwave-assisted organic synthesis is another green chemistry approach that has been applied to the synthesis of pyrrole derivatives, often leading to faster reaction times and improved yields. rsc.org The use of water as a solvent in the presence of a catalytic amount of iron(III) chloride for the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines is another example of a green and practical method for synthesizing N-substituted pyrroles. organic-chemistry.org

Derivatization and Analog Synthesis of this compound and its Congeners

The synthesis of derivatives and analogs of this compound and its congeners is crucial for investigating their biological activities and establishing structure-activity relationships. The development of flexible synthetic routes to the pyrroloiminoquinone core has enabled the creation of a wide range of analogs. nih.govresearchgate.net

For example, a unified synthesis has been developed to produce makaluvamine J and its analogs, which were then evaluated for their growth inhibitory activity against human pancreatic cancer cells. researchgate.net This work relied on a common precursor, Ts-damirone B, which features the pyrroloiminoquinone core. researchgate.net

The derivatization of the pyrrole ring of this compound can lead to new compounds with potentially different biological profiles. The synthesis of imidazole-based pyrroloiminoquinone analogs has been explored, and these compounds were evaluated for their cytotoxic and cytostatic effects. nih.gov Furthermore, synthetic analogs of the related tsitsikammamines have shown promising inhibitory activity against the enzyme IDO1. nih.gov

The more complex pyrroloiminoquinones, such as the discorhabdins and tsitsikammamines, are thought to be biosynthetically derived from makaluvamines. nih.gov This has inspired biomimetic synthetic approaches where tyramine (B21549) derivatives are linked to a synthetic pyrroloiminoquinone core to yield N-phenylethyl substituted makaluvamines, which can then undergo intramolecular cyclization to form the corresponding discorhabdins. nih.gov

Design and Preparation of Structurally Modified Analogs

The chemical synthesis of this compound and its analogs has been an area of significant research, driven by the potent biological activities of the parent compound and the desire to develop novel therapeutic agents. The design of structurally modified analogs often revolves around a unified and divergent synthetic strategy. This approach allows for the creation of a library of related compounds from a common intermediate, facilitating the exploration of structure-activity relationships (SAR).

A key strategy in the design of makaluvic acid analogs is the late-stage diversification of a common precursor. For instance, Ts-damirone B, which features the core pyrroloiminoquinone structure, has been synthesized and used as a versatile intermediate. mdpi.com This precursor can be prepared through methods such as the Bartoli indole synthesis followed by an oxidation step mediated by 2-iodoxybenzoic acid (IBX). mdpi.com From this common intermediate, various analogs can be generated by introducing different substituents at specific positions.

The design of these analogs is often guided by the goal of improving potency and selectivity against biological targets, such as cancer cell lines. For example, modifications at the N-5 and C-7 positions of the makaluvamine scaffold, which is closely related to this compound, have been explored to develop more potent compounds. mdpi.com The rationale behind these modifications is based on the hypothesis that the pyrroloiminoquinone core with a cationic nitrogen at the N-5 position is a crucial scaffold for cytotoxicity. mdpi.com By systematically altering the substituents at these positions, researchers can investigate their impact on biological activity.

Functional Group Modifications and Their Synthetic Routes

The synthesis of this compound analogs involves a variety of functional group modifications to probe the impact of different chemical features on biological activity. These modifications are typically introduced through specific synthetic routes, often starting from a common precursor.

One common modification is the alteration of substituents on the pyrrole and quinone rings. For example, in the synthesis of makaluvamine J and its analogs, late-stage diversification was achieved by modifying the N-5 and N-9 positions. mdpi.com The synthesis of an N-9 tryptamine analog involved the use of Ts-damirone B as a common precursor. mdpi.com

The synthetic routes to these modified analogs often employ protective group strategies to enable selective reactions. For instance, the pyrrole nitrogen may be protected as a p-toluenesulfonamide (B41071) (Ts) group to facilitate other transformations. mdpi.com This protecting group can be removed in a later step to yield the final product.

The introduction of different functional groups at various positions of the makaluvic acid scaffold allows for a systematic investigation of structure-activity relationships. For example, the synthesis of N-5 and N-9 analogs of makaluvamine J revealed the importance of the substituents at these positions for cytotoxicity and selectivity against pancreatic cancer cells. mdpi.com The synthetic route to these analogs allowed for the preparation of compounds with varying substituents, leading to the discovery of a tryptamine analog with enhanced potency and selectivity. mdpi.com

Below is a table summarizing some of the functional group modifications and the corresponding synthetic methods used in the development of makaluvic acid analogs and related compounds.

| Compound/Analog Type | Functional Group Modification | Key Synthetic Route/Reaction | Reference |

| Makaluvamine J Analogs | Modification at N-5 and N-9 positions | Late-stage diversification from Ts-damirone B | mdpi.com |

| Pyrroloiminoquinone Core | Construction of the tricyclic skeleton | Bartoli indole synthesis, IBX-mediated oxidation | mdpi.com |

| Functionalized Indole Precursor | Introduction of desired functionality at C3 | Convergent Larock indole synthesis | nih.gov |

| Vinylogous Amidine Formation | Conversion of a vinylogous imidate | Aminolysis with NH4Cl | nih.gov |

Pre Clinical Biological Activity and Underlying Molecular Mechanisms

Cellular Cytotoxicity in In Vitro Systems

Studies have demonstrated that Makaluvic acid A exhibits cytotoxic activity against a range of human cancer cell lines in laboratory settings.

Efficacy against Various Human Cancer Cell Lines (e.g., Esophageal, Colon, Lung, Ovarian)

This compound has been investigated for its cytotoxic potential against several human cancer cell lines. Research indicates potent activity against esophageal cancer cells, with studies reporting significant cytotoxicity and low IC₅₀ values evitachem.comresearchgate.net. While some studies on related makaluvamine compounds have shown activity against colon cancer cell lines like HCT-116, this compound itself has shown weaker activity against this specific line in some evaluations nih.govnih.govmdpi.com. However, other pyrroloiminoquinones from marine sponges have demonstrated activity against colon cancer cell lines such as HT-29 and KM12 mdpi.comsemanticscholar.orgmdpi.com.

Regarding lung cancer, while this compound's direct efficacy against specific lung cancer cell lines is not extensively detailed in the provided results, related makaluvamine analogs have shown potent activity against human lung cancer cell lines, inducing apoptosis and cell cycle arrest researchgate.net. Studies on other marine-derived compounds have also reported cytotoxicity against lung carcinoma cell lines like A549 and NCI-H187 mdpi.comacs.orgacgpubs.org.

In the context of ovarian cancer, synthetic makaluvamine analogs have exhibited potent cytotoxicity against human ovarian cancer cell lines such as A2780 and OVCAR-3 plos.org. While direct data for this compound on these specific lines is not prominent in the search results, the activity of related compounds suggests potential in this area. Other marine natural products have also shown activity against ovarian cancer cell lines acs.orgul.ieuni-duesseldorf.de.

It is important to note that the reported cytotoxicity can vary depending on the specific cancer cell line and the experimental conditions used in the studies.

Inhibition of Cancer Cell Proliferation

This compound and related pyrroloiminoquinones have been shown to inhibit the proliferation of cancer cells nih.govresearchgate.net. This inhibition of cell growth is a key aspect of their potential as anti-cancer agents. Studies on makaluvamine analogs, for instance, have explicitly demonstrated their ability to inhibit cell proliferation in cancer cell lines researchgate.net.

Selectivity in Cytotoxic Effects

The selectivity of cytotoxic effects is a crucial factor in the development of potential cancer therapies, aiming to target cancer cells while minimizing damage to normal cells. Some studies on pyrroloiminoquinones, including makaluvamine analogs, have indicated selective cytotoxicity against cancer cell lines compared to non-tumorigenic cells nih.govplos.orgencyclopedia.pub. For example, a synthetic makaluvamine analog showed potent cytotoxicity against ovarian cancer cells (A2780 and OVCAR-3) while exhibiting lesser effects on non-tumorigenic human ovarian surface epithelial cells (IOSE-144) plos.org. While direct comprehensive data on the selectivity of this compound across a broad range of normal cell types is limited in the provided results, the observed selectivity of related compounds is a promising characteristic of this class of marine alkaloids.

Molecular Mechanisms of Cellular Impact

The cytotoxic effects of this compound are mediated through specific molecular mechanisms within the cancer cells.

Induction of Programmed Cell Death (Apoptosis)

A primary mechanism by which this compound and related pyrroloiminoquinones exert their cytotoxic effects is through the induction of programmed cell death, known as apoptosis evitachem.comnih.govresearchgate.netnih.gov. Apoptosis is a crucial biological process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Inducing apoptosis in cancer cells is a desirable outcome for potential therapeutic agents nih.gov. Studies have indicated that makaluvamine analogs can potently induce apoptosis in cancer cells researchgate.netplos.org.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms

One of the proposed mechanisms for the induction of apoptosis by this compound involves the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress within the cancer cells evitachem.comdntb.gov.uaaacrjournals.org. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. An imbalance between ROS production and the cell's antioxidant defense systems leads to oxidative stress. Studies suggest that this compound may generate ROS, which in turn triggers programmed cell death pathways evitachem.com. Research on related compounds has also linked their ability to inhibit cancer cell proliferation and induce apoptosis directly to their capacity to generate ROS aacrjournals.org. This oxidative stress can activate various downstream signaling pathways that culminate in apoptosis aacrjournals.orgnih.gov.

Here is a summary of some research findings on the cytotoxicity of this compound and related compounds against various cancer cell lines:

| Compound | Cell Line (Origin) | IC₅₀ Value | Reference(s) |

| This compound | Esophageal Cancer (WHCO1) | Potent activity | evitachem.comresearchgate.net |

| This compound | Colon Cancer (HCT-116) | 28.399 µM | nih.govmdpi.com |

| Makaluvamine A | Murine Leukemia (P388) | 2.0–2.2 µM | mdpi.com |

| Makaluvamine C | Human Colon Cancer (HCT-116) | 1.089 µM | nih.govmdpi.com |

| Makaluvamine C | Human Leukemia (HL-60) | 2.6 µM | mdpi.com |

| Makaluvamine E | Human Colon Cancer (HCT-116) | 1.2 µM | mdpi.com |

| Makaluvamine K | Pancreatic Cancer (PANC1) | 0.056 µM | nih.gov |

| Makaluvamine M | Esophageal Cancer (WHCO1) | Most cytotoxic | researchgate.net |

| (+)-Discorhabdin A | Human Colon Cancer (HCT-116) | 0.08 µM | nih.gov |

| Discorhabdin I | Colon Cancer (HT-29) | 0.35 µM | semanticscholar.orgmdpi.com |

| Discorhabdin L | Colon Cancer (HT-29) | 0.12 µM | semanticscholar.orgmdpi.com |

| FBA-TPQ (Synthetic Makaluvamine Analog) | Ovarian Cancer (A2780) | Potent cytotoxicity | plos.org |

| FBA-TPQ (Synthetic Makaluvamine Analog) | Ovarian Cancer (OVCAR-3) | Potent cytotoxicity | plos.org |

Note: This table includes data for this compound and some related compounds to provide broader context on the activity of this class of compounds against the specified cancer types. IC₅₀ values can vary between studies due to differing experimental conditions.

Caspase Activation and Poly (ADP-ribose) Polymerase (PARP) Cleavage

Apoptosis, or programmed cell death, is a key mechanism targeted in cancer therapy. Induction of apoptosis often involves the activation of caspases, a family of cysteine proteases, and the subsequent cleavage of key cellular proteins like PARP nih.govnih.gov. Research on makaluvamine analogs, structurally related to this compound, has demonstrated their ability to induce apoptosis, evidenced by the activation of caspases, specifically caspases 8 and 9, and the cleavage of PARP researchgate.net. PARP cleavage is considered a hallmark of caspase-mediated apoptosis nih.govscispace.com.

S-phase Cell Cycle Arrest Induction

Cell cycle arrest is another strategy to inhibit cancer cell proliferation. By halting the cell cycle at specific checkpoints, damaged cells can be prevented from dividing. Studies on makaluvamine analogs have shown their capacity to induce S-phase cell cycle arrest researchgate.net. The S-phase is critical for DNA replication, and arresting the cycle at this stage can impede tumor growth biorxiv.org.

Modulation of Gene Expression and Signaling Pathways

This compound and its analogs have been reported to influence the expression of several genes and modulate key signaling pathways involved in cell growth and survival researchgate.net.

Activation of p53 Pathway

The p53 protein is a well-known tumor suppressor that plays a critical role in regulating the cell cycle, apoptosis, and DNA repair nih.gov. Activation of the p53 pathway can lead to cell cycle arrest or apoptosis in response to cellular stress or DNA damage nih.govresearchgate.net. Research indicates that makaluvamine analogs can activate p53 researchgate.net. Activation of p53 can be triggered by various stimuli, including DNA damage and oxidative stress nih.govresearchgate.net.

Regulation of MDM2 and p21 Expression

MDM2 is a negative regulator of p53, promoting its ubiquitination and degradation nih.govnih.gov. Conversely, p21 is a cyclin-dependent kinase inhibitor that is a transcriptional target of p53 and mediates p53-dependent cell cycle arrest, particularly at the G1/S checkpoint nih.govnih.govnih.gov. Studies have shown that makaluvamine analogs can modulate the expression of both MDM2 and p21 researchgate.net. Regulation of MDM2 and p21 expression can influence the activity of p53 and downstream cell cycle progression and apoptosis nih.govembopress.org.

Inhibition of Mammalian Target of Rapamycin (mTOR) Signaling (for related MakA protein, to be cautiously distinguished)

While the provided outline mentions inhibition of mTOR signaling for a "related MakA protein," it is crucial to distinguish this from this compound itself. Research on this compound specifically regarding mTOR signaling is limited in the provided search results. However, the mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer nih.govplos.org. Inhibition of mTOR signaling is a therapeutic strategy in cancer nih.gov. Any potential link between this compound and mTOR would require specific research confirming this interaction with the compound itself, not just a related protein or analog.

Direct and Indirect Interactions with Biomolecular Targets

The precise direct and indirect biomolecular targets of this compound are still under investigation. However, the observed biological activities suggest interactions with proteins and pathways involved in apoptosis, cell cycle regulation, and gene expression researchgate.net. Pyrroloiminoquinone alkaloids, including this compound, have been historically considered mainly as DNA topoisomerase II inhibitors, although recent studies suggest additional mechanisms mdpi.comresearchgate.net. Molecular modeling studies on related compounds have suggested potential interactions with targets like topoisomerase I/II and indoleamine 2,3-dioxygenase (IDO1), often involving π-π stacking interactions with the pyrroloiminoquinone core mdpi.com. This compound has also been explored in molecular docking studies against targets like Neuropilin-1 (NRP1), showing potential binding interactions nih.gov. These studies provide insights into potential direct binding partners, although further experimental validation is needed. Indirect interactions are suggested by the modulation of signaling pathways like p53, MDM2, and p21, which involve complex protein-protein interactions and transcriptional regulation nih.govnih.govnih.gov.

DNA Topoisomerase Inhibition (Type I and II)

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Pathway Disruption

Specific information and research findings regarding the disruption of the Hypoxia-Inducible Factor 1 Alpha (HIF-1α) pathway by this compound were not found in the conducted searches.

Potential Protein Binding Interactions

Detailed research findings specifically outlining the potential protein binding interactions of this compound were not available in the conducted searches.

Broader Biological Activities within the Pyrroloiminoquinone Class

This compound is a member of the pyrroloiminoquinone class of compounds. While specific data for this compound is limited in the search results for certain activities, the pyrroloiminoquinone class itself has been explored for various biological properties. Pyrroles are described as azoles containing one nitrogen and two double bonds with aromatic chemical properties. ru.ac.za

Broader Biological Activities within the Pyrroloiminoquinone Class

Antimicrobial Properties

Information specifically on the antimicrobial properties of this compound was not found in the conducted searches. However, some compounds belonging to the broader pyrroloiminoquinone class have been investigated for antimicrobial activities.

Antifungal Activities

Specific research findings detailing the antifungal activities of this compound were not available in the conducted searches. The antifungal properties of the pyrroloiminoquinone class in general were not specifically detailed in the search results.

Antiviral Activities

Information regarding the antiviral activities of this compound was not found in the conducted searches. Research on the antiviral properties of the broader pyrroloiminoquinone class was not specifically detailed in the search results.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Studies of Makaluvic Acid a and Analogs

Impact of Structural Modifications on Biological Potency and Selectivity

Studies on the biological activity of Makaluvic acid A have shown it exhibits cytotoxicity against certain cancer cell lines. Specifically, in vitro studies have demonstrated significant cytotoxicity against esophageal cancer cells, with reported potent IC₅₀ values. ctdbase.org However, its activity can vary depending on the cell line; for instance, this compound displayed no cytotoxicity against murine leukemia P388 cells. Against the human colon cancer cell line HCT-116, this compound showed an IC₅₀ value of 28.399 μM.

While detailed SAR studies specifically focusing on a wide range of this compound modifications are limited in the provided information, insights can be drawn from studies on closely related pyrroloiminoquinones like makaluvamines. For example, research on makaluvamine J analogs indicated that the presence of a lipophilic side chain at the N-9 position was significant for growth inhibitory activity against PANC-1 cells. Additionally, a modest alkyl group at the N-5 position was found to improve selectivity against other cancer cell lines in these makaluvamine analogs. These findings suggest that modifications to the side chains and nitrogen atoms within the pyrroloiminoquinone framework can significantly impact potency and selectivity. The quinone moiety's ability to undergo redox reactions also implies that modifications affecting this functional group could alter the compound's biological activity. ctdbase.org

Comparative SAR with Closely Related Pyrroloiminoquinones (e.g., Makaluvamines, Discorhabdins)

Makaluvic acids, makaluvamines, and discorhabdins are all members of the pyrroloiminoquinone class and share a fundamental structural relationship, often based on an aminoquinoline ring system or a pyrrolo[4,3,2-de]quinoline core. ru.ac.za Despite this shared scaffold, variations in their structures lead to differences in biological activity profiles.

Comparative cytotoxicity data highlights these differences. For instance, Discorhabdin A demonstrated considerably higher potency against the HCT-116 cell line with an IC₅₀ value of 0.007 µM, compared to this compound's IC₅₀ of 28.399 µM against the same cell line. Similarly, makaluvamines such as Makaluvamine A, E, and K exhibited cytotoxicity towards P388 murine leukemia cells with IC₅₀ values in the range of 2.0–2.2 μM, whereas this compound showed no cytotoxicity against these cells. Tsitsikammamine B, another related pyrroloiminoquinone, displayed cytotoxicity against HCT-116 cells with an IC₅₀ of 2.4 μM.

These differences in activity can be attributed to structural variations beyond the core. Discorhabdins, for example, are characterized by a spiro-fused cyclohexanone (B45756) ring which contributes to their more complex pentacyclic or even heptacyclic structures. ru.ac.za Makaluvic acids are distinguished by their pyrrolecarboxylic acid functionality. nih.gov Makaluvamines typically feature a pyrrolopyrazine core. These structural nuances lead to varied interactions with biological targets and consequently different potency and selectivity profiles among the pyrroloiminoquinone subclasses.

Comparative Cytotoxicity Data (IC₅₀ values in µM):

| Compound | HCT-116 Cell Line | P388 Murine Leukemia Cells |

| This compound | 28.399 | No cytotoxicity |

| Discorhabdin A | 0.007 | Not specified |

| Makaluvamine A | Not specified | 2.0 |

| Makaluvamine E | Not specified | 2.2 |

| Makaluvamine K | Not specified | 2.0 |

| Tsitsikammamine B | 2.4 | Not specified |

| Makaluvamine C | 1.089 | Not specified |

| Discorhabdin G | 0.327 | Not specified |

| Discorhabdin N | 2.249 | Not specified |

Stereochemical Influence on Biological Activity

Information specifically detailing the stereochemical influence on the biological activity of this compound is limited in the provided search results. However, some insights can be drawn from studies on the broader class of pyrroloiminoquinones, particularly discorhabdins, where stereochemistry has been more extensively investigated.

One review article suggests that for pyrroloiminoquinones in general, enantiomeric parity does not significantly affect biological activity. ajol.info Studies on enantiomeric pairs of discorhabdins, such as discorhabdins B, I, and L, have shown similar cytotoxicity profiles. The stereochemistry of discorhabdins, including the absolute configurations of certain analogs, has been determined.

While a database entry for this compound mentions a stereochemical difference, the impact of this specific stereochemical variation on its biological activity is not described in the available information. The stereochemistry of the l-histidine (B1673261) residue in a makaluvamine compound has also been confirmed, indicating that stereochemical aspects are relevant within this compound class. However, without specific data for this compound enantiomers or diastereomers, a detailed analysis of its stereochemical influence on biological activity cannot be provided based solely on the search results.

Advanced Research Methodologies and Analytical Techniques

Isolation and Purification Techniques

The initial stages of studying Makaluvic acid A from marine sponges involve extracting the compound from the raw biological material and then purifying it to obtain a sample of sufficient purity for detailed analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of this compound from crude sponge extracts. evitachem.comnih.gov This method separates compounds based on their interactions with a stationary phase and a mobile phase, allowing for the isolation of this compound from other co-extracted metabolites. Reverse-phase HPLC, often utilizing C18 columns, is commonly employed for the purification of alkaloids like this compound. researchgate.net Mobile phases typically consist of mixtures of water and organic solvents such as methanol (B129727) or acetonitrile, often with the addition of an acidic modifier like trifluoroacetic acid (TFA), formic acid, or acetic acid to improve the peak shape and ionization of basic alkaloids. researchgate.net The specific solvent ratios and gradient conditions are optimized depending on the nature of the alkaloids being purified. researchgate.net

Chromatographic Separation Methods

Beyond HPLC, other chromatographic separation methods are integral to the isolation and purification of this compound. Initial extraction from sponge material often involves solvent extraction, typically using methanol or acetone. evitachem.comacs.org Following the initial extraction, liquid-liquid partitioning techniques, such as partitioning between water and ethyl acetate, can be used to separate compounds based on their polarity. acs.org Further purification steps may involve column chromatography using various stationary phases, such as HP-20 resin, and elution with solvent gradients of increasing polarity. acs.org Acid-base extraction techniques can also be applied, leveraging the basic nature of alkaloids to separate them from neutral or acidic compounds. libretexts.orgteknolabjournal.comjocpr.com This involves adjusting the pH of the extract to convert the alkaloid into its salt form, which is soluble in an aqueous phase, or into its free base form, which is soluble in an organic solvent. libretexts.orgjocpr.com Subsequent steps involve separating the layers and then converting the alkaloid back to the desired form for further purification. libretexts.org

Structural Elucidation Techniques

Once isolated and purified, the structure of this compound is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, HSQC, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products, including this compound. acs.orgcore.ac.ukmdpi.comuni-duesseldorf.deresearchgate.net One-dimensional NMR experiments, such as 1H NMR and 13C NMR, provide information about the types of hydrogen and carbon atoms present in the molecule and their chemical environments. acs.orgcore.ac.ukmdpi.comuni-duesseldorf.despectrabase.comhmdb.ca

Two-dimensional NMR techniques provide crucial connectivity information. Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other through typically up to three bonds, helping to establish spin systems within the molecule. acs.orgcore.ac.ukuni-duesseldorf.delibretexts.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons directly attached to carbon atoms, providing information about C-H connectivity and the multiplicity of carbon signals. acs.orgcore.ac.ukmdpi.comuni-duesseldorf.demagritek.comhmdb.camagritek.com Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two, three, or even four bonds. acs.orgcore.ac.ukuni-duesseldorf.denih.govcore.ac.uklibretexts.org This is particularly valuable for establishing the connectivity of quaternary carbons and navigating complex fused ring systems like that of this compound. uni-duesseldorf.delibretexts.org The combined data from these NMR experiments allow for the complete assignment of proton and carbon signals and the determination of the molecular skeleton and the position of substituents. acs.orgcore.ac.ukuni-duesseldorf.de

While specific detailed NMR data for this compound (such as full peak lists and coupling constants) were not extensively provided in the search results, the application of these techniques is consistently cited for its structural determination and that of related makaluvic acids and pyrroloiminoquinones. acs.orgacs.orgcore.ac.ukmdpi.comuni-duesseldorf.deresearchgate.netcore.ac.uksemanticscholar.orgsajs.co.za

Mass Spectrometry (MS) (e.g., FABMS, LC/MS/MS)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and gaining insights into its structural subunits. Fast Atom Bombardment Mass Spectrometry (FABMS) has been used in the structural characterization of makaluvic acids. acs.orgcore.ac.uk Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and fragmentation capabilities of MS, allowing for the analysis of complex mixtures and the structural characterization of individual components like this compound. acs.orguni-duesseldorf.de The fragmentation patterns observed in MS/MS experiments provide valuable data about the connectivity of atoms within the molecule. uni-duesseldorf.de

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a compound at the atomic level, provided that suitable crystals can be obtained. This technique has been utilized to confirm the structures of makaluvic acids and related compounds. nih.govcore.ac.ukmdpi.comacs.org By analyzing the diffraction pattern of X-rays passing through a crystal of this compound, the electron density distribution can be mapped, allowing for the precise determination of atomic positions and bond lengths and angles. acs.org

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a valuable chiroptical method used to determine the absolute configuration of chiral natural products like this compound. frontiersin.org This technique relies on the differential absorption of left and right circularly polarized light by a chiral sample. frontiersin.org Determining the absolute configuration is crucial as it can be closely related to a compound's biological activity. frontiersin.org While initial methods for assigning absolute configurations of related compounds like discorhabdins relied on biogenetic considerations and optical rotation values, leading to potential inaccuracies, ECD spectroscopy, often combined with computationally assisted density-functional theory (DFT)-based calculations, has become a more efficient and reliable method. mdpi.com Studies on related discorhabdins have successfully utilized experimental ECD spectra in comparison with theoretically calculated spectra to confirm absolute configurations. mdpi.comnih.govresearchgate.net This approach provides a robust method for establishing the stereochemistry of complex molecules like this compound.

Cellular and Molecular Biological Assays

Cellular and molecular biological assays are fundamental in understanding the biological activities and mechanisms of action of this compound. These assays provide insights into its effects on cell growth, death, and gene expression.

Cell Viability and Proliferation Assays (e.g., IC50, GI50 determinations)

Cell viability and proliferation assays, such as those determining IC50 and GI50 values, are widely used to evaluate the cytotoxic potency of compounds like this compound against various cell lines. researchgate.netmdpi.com The IC50 (half maximal inhibitory concentration) represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The GI50 (half maximal growth inhibitory concentration) is the concentration of a compound that inhibits cell growth by 50% relative to untreated cells. researchgate.net

In vitro studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. For instance, it has shown significant cytotoxicity against esophageal cancer cells with IC50 values indicating potent activity. evitachem.com However, research has also indicated that this compound displayed no cytotoxicity against murine leukemia P388 cells. mdpi.com This highlights the variability in its effects depending on the cell line studied.

While specific IC50 or GI50 values for this compound across a broad panel of cell lines were not extensively detailed in the provided search results, the use of these assays is a standard practice in the investigation of compounds with potential anticancer activity. mdpi.comresearchgate.net

Apoptosis Detection Assays (e.g., Caspase Activity, PARP Cleavage)

Apoptosis detection assays are employed to determine if this compound induces programmed cell death. Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells and is a common target for anticancer agents. mdpi.com Key indicators of apoptosis include the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govuni-duesseldorf.de

Caspases are a family of cysteine proteases that play central roles in the execution of apoptosis. mdpi.com Initiator caspases (e.g., caspase-8, caspase-9) are activated first, which then cleave and activate executioner caspases (e.g., caspase-3, caspase-7), leading to the dismantling of the cell. nih.govmdpi.com PARP is a nuclear enzyme involved in DNA repair, and its cleavage by activated caspases, particularly caspase-3, is considered a hallmark of apoptosis. nih.gov

While the search results indicate that the mechanism of action for this compound is believed to involve the induction of apoptosis in cancer cells through oxidative stress mechanisms, specific data on caspase activity or PARP cleavage directly related to this compound treatment were not provided in detail. evitachem.com However, studies on other marine sponge-derived compounds, such as Rhabdastrellic acid-A, have shown the induction of PARP cleavage and caspase-3 activation, demonstrating the relevance of these assays in this field of research. nih.gov

Gene Expression Analysis (e.g., Western Blot, RT-PCR)

Gene expression analysis techniques, such as Western Blot and Reverse Transcription Polymerase Chain Reaction (RT-PCR), are used to investigate how this compound affects the expression levels of specific genes and proteins involved in cellular processes like cell cycle regulation and apoptosis. researchgate.netgrafiati.com

Western Blot is a technique used to detect specific proteins in a sample, allowing for the assessment of protein expression levels. RT-PCR is used to measure the amount of specific mRNA molecules, providing insights into gene expression at the transcriptional level. grafiati.comnih.gov

Research on synthetic makaluvamine analogs, which are structurally related to this compound, has shown that these compounds can modulate the expression of several genes, including MDM2, p21, and p53. researchgate.net These genes are involved in cell cycle control and apoptosis. researchgate.net Western blot analysis of xenograft tumors treated with a makaluvamine analog showed decreased levels of proteins associated with cell proliferation, such as cyclin-dependent kinases (Cdk2, Cdk4, Cdk6) and cyclin D1, as well as anti-apoptotic proteins like Bcl-2. researchgate.net While these findings are for analogs, they suggest that this compound may also influence the expression of genes and proteins involved in these pathways, and Western Blot and RT-PCR would be the methods employed to investigate these effects directly.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques, particularly molecular docking, are valuable tools for predicting how this compound might interact with biological targets at a molecular level. nih.govnih.gov

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational method used to predict the preferred orientation (binding mode) of a ligand (such as this compound) when it is bound to a receptor protein. nih.govnih.gov This technique estimates the binding affinity between the molecule and its target, providing insights into potential molecular targets and mechanisms of action. nih.govnih.gov

Molecular docking studies can reveal plausible binding modes and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that occur between the ligand and the amino acid residues in the binding site of the target protein. researchgate.net For example, studies on related pyrroloiminoquinone compounds have shown that the aromatic core structure can form pi-pi interactions with target proteins, which are important for their cytotoxic activity. mdpi.com

While specific molecular docking studies for this compound were not detailed in the provided search results, molecular docking has been applied to other makaluvic acid derivatives and related compounds to understand their interactions with various biological targets, including metallo-β-lactamases. researchgate.netresearchgate.net These studies highlight the utility of molecular docking in exploring the potential interactions and binding modes of pyrroloiminoquinone alkaloids. researchgate.netresearchgate.net Computational approaches like molecular docking are increasingly used in natural product research to accelerate the identification of promising candidates and understand their mechanisms. nih.govresearchgate.net

In Silico Studies of Target Protein Interactions

In silico methodologies, such as molecular docking and molecular dynamics simulations, play a crucial role in predicting and understanding the potential interactions between small molecules like this compound and biological targets, particularly proteins. These computational approaches provide insights into binding affinities, interaction modes, and the stability of ligand-protein complexes, guiding further experimental research and drug discovery efforts. researchgate.netuaeh.edu.mx

Research has utilized in silico methods to investigate the interaction of this compound with various protein targets, including metallo-β-lactamases (MBLs). MBLs, particularly the B1 subclass (such as NDM-1, VIM-2, and IMP-1), are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, posing a significant threat to public health. tandfonline.comresearchgate.net Identifying effective inhibitors for these enzymes is a key area of research.

A comprehensive in silico screening study employing both high-throughput virtual screening and pharmacophore-based approaches identified Makaluvic acid as having higher binding affinity across B1-MBLs. tandfonline.comresearchgate.net This suggests that this compound, among other marine metabolites, holds potential as a broad-spectrum inhibitor by binding to these crucial bacterial enzymes. researchgate.nettandfonline.comresearchgate.net

Molecular docking studies have further elucidated the potential binding modes and affinities of compounds, including those structurally related to Makaluvic acid, towards the active site of enzymes like NDM-1. These studies can reveal significant interactions with critical residues within the enzyme's active site. researchgate.netresearchgate.net For instance, interactions with residues such as His250, Asn220, and Trp93 have been noted for some compounds in the context of NDM-1 binding. researchgate.netresearchgate.net

While specific detailed binding scores and interaction profiles solely for this compound across a range of targets were not extensively detailed in the search results, the identification of Makaluvic acid as a promising candidate against B1-MBLs through in silico screening highlights the value of these computational techniques in prioritizing natural products for further investigation. tandfonline.comresearchgate.net In silico methods allow for the screening of large databases of molecules against potential protein targets, accelerating the initial stages of drug discovery. researchgate.netuaeh.edu.mx Subsequent molecular dynamics simulations can then be conducted to assess the stability and dynamics of the predicted ligand-protein complexes over time, providing a more complete picture of the interaction. researchgate.netresearchgate.net

The application of in silico methods extends beyond antibacterial targets. For example, molecular docking has been used to study the interaction of other marine natural products with targets such as topoisomerase-I and II and indoleamine 2,3-dioxygenase (IDO1), revealing plausible binding modes and the importance of specific structural features like the pyrroloiminoquinone core for activity. semanticscholar.orgmdpi.com While these studies involved compounds structurally related to the makaluvic acid class (pyrroloiminoquinones), they illustrate the broader applicability of in silico techniques in exploring the potential targets of marine alkaloids. semanticscholar.orgmdpi.com

The integration of different in silico approaches, such as combining structure-based virtual screening with ligand-based methods, can enhance the accuracy of predictions regarding potential protein interactions. tandfonline.commdpi.com This multi-faceted computational approach is crucial for effectively screening and identifying novel inhibitors from complex sources like marine metabolites. researchgate.nettandfonline.com

Predicted Binding Affinity Data (Illustrative based on search findings for related compounds)

While specific numerical binding affinity data solely for this compound across multiple targets was not directly available, studies on related compounds and the identification of Makaluvic acid as having "higher binding affinity" to B1-MBLs provide context. researchgate.nettandfonline.comresearchgate.net The table below presents illustrative data types that would be generated in such in silico studies, based on findings for similar compounds or the general outcomes reported.

| Target Protein (Example) | In Silico Method | Predicted Binding Score (e.g., kcal/mol) | Key Interacting Residues (Example) | Study Type |

| NDM-1 (B1-MBL) | Molecular Docking | -7.92 (Illustrative) | His250, Asn220, Trp93 (Illustrative) | Screening/Docking |

| VIM-2 (B1-MBL) | Pharmacophore-based screening | Higher affinity (Relative) | Not specified in search results | Screening |

| IMP-1 (B1-MBL) | Pharmacophore-based screening | Higher affinity (Relative) | Not specified in search results | Screening |

Future Directions in Makaluvic Acid a Research

Exploration of Novel Marine Biomes and Producing Organisms

The discovery of Makaluvic acid A from Zyzzya fuliginosus underscores the importance of marine sponges as a source of this compound and related alkaloids. Future research could focus on exploring novel or less-studied marine environments, such as deep-sea habitats, polar ecosystems, or specific coral reef systems, to potentially identify new sources of this compound or closely related analogs. Investigating the microbial communities associated with marine organisms known to produce pyrroloiminoquinones, including Zyzzya species, could also reveal symbiotic microorganisms responsible for the biosynthesis of this compound. This exploration may lead to the discovery of organisms with higher production yields or novel structural variants with potentially different biological activities.

Synthetic Biology and Biotechnological Approaches for Production

Given potential concerns regarding the sustainability of harvesting marine sponges, synthetic biology and biotechnological methods offer promising alternatives for the production of this compound. Research could aim to fully elucidate the biosynthetic pathway of this compound in its native producer organism or associated microbes. This knowledge could then be utilized to engineer heterologous expression systems, such as bacteria, yeast, or microalgae, for the production of this compound through controlled fermentation processes. Advances in synthetic biology tools and metabolic engineering techniques can facilitate the efficient and scalable production of complex natural products like alkaloids.

Identification of Undiscovered Molecular Targets and Pathways

While initial studies did not demonstrate cytotoxicity against a specific cancer cell line, this compound's structural similarity to bioactive pyrroloiminoquinones suggests it may interact with biological targets that have not yet been identified. Future research should employ advanced biochemical and cell biology techniques to screen this compound against a broader spectrum of molecular targets and cellular pathways. This could involve investigating its potential interactions with enzymes, receptors, or other biomolecules involved in various cellular processes beyond those previously examined. Techniques such as target-based screening, phenotypic screening, and activity-based protein profiling could help uncover novel mechanisms of action.

Development of Enhanced Analogs with Improved Biological Profiles

The development of synthetic analogs of marine natural products has proven to be a successful strategy for improving biological activity and selectivity. Although this compound itself may not be highly cytotoxic in tested assays, its core structure could serve as a scaffold for the design and synthesis of novel analogs with enhanced biological profiles. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro testing, could identify key structural modifications that enhance desired activities, such as cytotoxicity against specific cancer types, antimicrobial effects, or other therapeutic potentials, while potentially reducing any undesirable properties.

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

Integrating the study of this compound with omics technologies can provide a more comprehensive understanding of its biological effects and metabolic fate. Metabolomics can be utilized to study the metabolic changes induced in cells or organisms exposed to this compound, potentially revealing affected metabolic pathways. Proteomics can help identify proteins whose expression levels or modifications are altered upon exposure, providing insights into the cellular targets and downstream effects of the compound. Combining these approaches can offer a systems-level view of how this compound interacts with biological systems and help identify biomarkers of exposure or response.

Advancements in Sustainable Production Methods

In addition to synthetic biology, research into sustainable production methods for this compound is important. This includes optimizing extraction methods from natural sources to minimize environmental impact, if harvesting is deemed viable and sustainable. Exploring alternative cultivation techniques for the producing organisms, such as aquaculture or controlled bioreactor systems, could provide a more sustainable supply compared to wild harvesting. Additionally, investigating potential biotransformation or enzymatic synthesis routes could offer greener chemical synthesis approaches, reducing the reliance on harsh chemicals and conditions.

Q & A

Q. What methodologies are recommended for isolating Makaluvic acid A from marine sources?

Q. How is the stereochemical configuration of this compound determined?

Advanced spectroscopic methods are required:

- Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., TDDFT calculations).

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration .

- Chiral HPLC : Validate enantiomeric purity using chiral stationary phases.

Q. What standard assays evaluate the bioactivity of this compound?

Common assays include:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antimicrobial activity : Disk diffusion or microdilution methods (CLSI guidelines).

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with positive controls .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for this compound across studies?

Contradictions may arise from:

- Source variability : Differences in marine specimen collection sites or seasons.

- Assay conditions : Standardize protocols (e.g., incubation time, solvent controls) per ’s FINER criteria (Feasible, Novel, Ethical, Relevant).

- Data normalization : Use relative potency metrics (e.g., % inhibition vs. reference compounds) to enable cross-study comparisons .

Q. What experimental strategies optimize the low yield of synthetic this compound?

- Route design : Compare total synthesis vs. semi-synthesis (e.g., derivatization from related terpenoids).

- Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) for key cyclization steps.

- Scale-up challenges : Monitor reaction scalability using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, pressure) .

Q. How should researchers integrate omics data (e.g., metabolomics) with this compound studies?

- LC-MS/MS metabolomics : Map biosynthetic pathways by correlating compound abundance with gene expression data.

- Network pharmacology : Use tools like Cytoscape to identify protein targets and pathway interactions.

- Data validation : Apply multivariate statistics (PCA, PLS-DA) to distinguish artifact signals from true biological correlations .

Methodological Guidance for Data Analysis

Q. What statistical approaches resolve variability in dose-response experiments for this compound?

- Non-linear regression : Fit dose-response curves using software like GraphPad Prism (four-parameter logistic model).

- Outlier handling : Apply Grubbs’ test or robust regression methods.

- Replicability : Report mean ± SEM with n ≥ 3 independent replicates, per ’s reproducibility standards .

Q. How to design a study investigating synergistic effects of this compound with other compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.